4-Bromo-6-chloro-1-methyl-1H-indazole
Description
4-Bromo-6-chloro-1-methyl-1H-indazole (CAS: 1934574-19-2) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.50 g/mol. It is a substituted indazole featuring bromine and chlorine atoms at positions 4 and 6, respectively, and a methyl group at the 1-position of the indazole ring. This compound is typically stored under dry conditions at room temperature .
Synthesis: The compound can be synthesized via a multi-step process starting from 2-fluoroaniline. Key steps include chlorination with N-chlorosuccinimide (NCS), bromination with N-bromosuccinimide (NBS), diazotization, and cyclization with hydrazine hydrate, achieving an overall yield of ~29.2% .
Safety: It is classified with GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
4-bromo-6-chloro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-3-5(10)2-7(9)6(8)4-11-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSDDIREIPBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Bromo-6-chloro-1-methyl-1H-indazole serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive halogen atoms, which facilitate substitution reactions with nucleophiles.
Common Reactions:
- Oxidation: Leads to derivatives such as indazole-5-carboxylic acids.
- Reduction: Converts to 4-bromo-6-chloro-1-methyl-1H-indazol-2-ylmethanol.
- Substitution: Engages in substitution reactions with various nucleophiles, enhancing its versatility in synthesis.
Potential Drug Development
Research indicates that this compound exhibits biological activity, making it a candidate for drug development. It has been studied for its potential antiviral, anticancer, and antimicrobial properties. Such investigations focus on its mechanism of action as an enzyme inhibitor, which may prevent disease processes by binding to specific enzyme active sites .
Case Studies:
- A study demonstrated that indazole derivatives, including this compound, showed inhibitory effects on lactoperoxidase, an antimicrobial enzyme . This suggests potential applications in developing new antimicrobial agents.
Medicinal Chemistry
Therapeutic Properties
The compound is under investigation for its therapeutic properties, particularly its ability to inhibit enzymes or receptors involved in disease mechanisms. Its structure allows for modifications that could enhance efficacy and selectivity against target enzymes or pathways associated with diseases like cancer or viral infections .
Example Application:
- The synthesis of derivatives from this compound has led to compounds with promising activity against HIV replication, showcasing its relevance in antiviral drug discovery .
Industrial Applications
Use in Dyes and Pigments
Due to its reactive nature, this compound is also utilized in the production of dyes and pigments. The halogenated structure provides unique properties that are beneficial in creating stable and vibrant colors for industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Reactive halogens facilitate diverse substitution reactions |
| Biological Activity | Antiviral, anticancer, antimicrobial research | Inhibitory effects on lactoperoxidase |
| Medicinal Chemistry | Potential enzyme inhibitors | Active against HIV replication |
| Industrial Applications | Production of dyes and pigments | Stable color properties due to halogenation |
Mechanism of Action
The mechanism by which 4-Bromo-6-chloro-1-methyl-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-Bromo-6-chloro-1-methyl-1H-indazole with five structurally related indazole derivatives, highlighting substituent positions, functional groups, and key properties:
Biological Activity
4-Bromo-6-chloro-1-methyl-1H-indazole is a member of the indazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound's unique halogenation pattern contributes significantly to its reactivity and biological properties, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and chlorine atoms at specific positions on the indazole ring enhances its lipophilicity and influences its interaction with biological targets.
Antitumor Activity
Indazoles, including this compound, have been shown to exhibit significant anticancer properties. Research indicates that indazole derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by modulating key proteins involved in cell survival and proliferation. For instance, they can influence the expression of Bcl-2 family proteins and the p53 pathway, leading to increased apoptosis rates in treated cells .
- Case Study : A study on similar indazole derivatives demonstrated that specific modifications led to enhanced potency against K562 leukemia cells, with IC50 values indicating effective inhibition (e.g., 5.15 µM for certain derivatives) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. SAR studies reveal that substituents at the 4 and 6 positions are critical for activity:
| Substituent Position | Influence on Activity |
|---|---|
| 4 | Enhances lipophilicity and binding affinity |
| 6 | Modulates receptor interaction and selectivity |
Pharmacological Studies
Recent studies have highlighted the potential of indazole derivatives as therapeutic agents:
- Anticancer Efficacy : Indazole compounds have shown effectiveness against various cancers, including renal cell carcinoma and solid tumors. Their ability to inhibit tumor growth has been documented in both in vitro and in vivo models .
- Cell Cycle Modulation : Research indicates that these compounds can arrest the cell cycle at specific phases (e.g., G0/G1), thereby preventing cancer cell proliferation .
- Apoptosis Induction : Compounds like this compound have been found to increase pro-apoptotic protein levels while decreasing anti-apoptotic proteins, facilitating programmed cell death in malignant cells .
Preparation Methods
Step 1: Lithiation and Formylation
Reagents :
-
Lithium diisopropylamide (LDA) (2.0 M in tetrahydrofuran)
-
N,N-Dimethylformamide (DMF)
Conditions :
-
Temperature: -78°C (maintained via dry ice/acetone bath)
-
Reaction time: 1–2 hours per step
Mechanism :
LDA deprotonates the methyl group adjacent to the fluorine atom in 2-bromo-4-fluorotoluene, generating a lithium intermediate. Subsequent quenching with DMF introduces a formyl group, yielding 2-bromo-4-fluoro-N-methoxy-N-methylbenzamide (Compound III).
Step 2: Oximation
Reagents :
-
Methoxylamine hydrochloride
-
Potassium carbonate
Conditions :
-
Solvent: Ethylene glycol dimethyl ether
-
Temperature: 40–80°C
-
Reaction time: 2–16 hours
Mechanism :
The formyl group in Compound III reacts with methoxylamine hydrochloride to form a nitrone intermediate (Compound IV), stabilized by potassium carbonate.
Step 3: Cyclization
Reagents :
-
Hydrazine hydrate
Conditions :
-
Solvent: Tetrahydrofuran, dioxane, or ethanol
-
Temperature: 40–100°C
-
Reaction time: 2–16 hours
Mechanism :
Hydrazine induces cyclization of the nitrone intermediate, forming the indazole core. Methylation occurs in situ via residual methoxylamine byproducts, yielding the final product.
Table 1: Summary of Three-Step Synthesis
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Lithiation-Formylation | LDA, DMF | -78°C, THF | 87.6% |
| 2 | Oximation | Methoxylamine HCl, K₂CO₃ | 40–80°C, glyme | ~90% |
| 3 | Cyclization | Hydrazine hydrate | 40–100°C, THF/dioxane | 87.6% |
Alternative Routes and Comparative Analysis
Diazotization-Cyclization of 2-Methyl-3-chloroaniline
A method described in ChemicalBook (CAS: 13096-96-3) for 4-chloro-1H-indazole suggests potential adaptation for bromo-chloro derivatives.
Procedure :
-
Acetylation : 2-Methyl-3-chloroaniline is treated with acetic anhydride and potassium acetate.
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Diazotization : Isoamyl nitrite generates a diazonium salt.
-
Cyclization : Hydrazine hydrate facilitates indazole ring formation.
Limitations :
-
Requires bromination post-cyclization, complicating regioselectivity.
Industrial-Scale Optimization
The three-step method is favored for industrial production due to:
Table 2: Environmental and Economic Comparison
| Method | Hazardous Waste | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Three-Step Synthesis | Low (no HNO₃/H₂SO₄) | 120–150 | High |
| Diazotization | High (nitrous gases) | 200–220 | Moderate |
| Direct Bromination | Moderate (NBS waste) | 180–200 | Low |
Analytical Characterization
Key Data for this compound :
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-6-chloro-1-methyl-1H-indazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of halogenated indazoles like this compound typically involves multi-step halogenation and alkylation reactions. For example, bromo-chloro indazole derivatives can be synthesized via:
- Halogenation : Selective bromination/chlorination at specific positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
- Methylation : Introduction of the methyl group at the N1 position using methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃).
Q. Optimization Tips :
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer: Key techniques include:
- FTIR Spectroscopy : Identify functional groups (e.g., C-Br at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹, and C=N stretching in the indazole ring at ~1610 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns. For example:
- Methyl protons (N-CH₃) resonate at δ ~3.8–4.0 ppm.
- Aromatic protons in bromo-chloro derivatives show splitting patterns consistent with para/meta halogenation.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 259.97 for C₈H₆BrClN₂).
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/Br/Cl percentages .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve molecular conformation and intermolecular interactions?
Methodological Answer: SC-XRD with SHELX refinement provides atomic-level insights:
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (100 K) to minimize thermal motion.
- Structure Solution : Employ SHELXD for phase determination via dual-space methods.
- Refinement : SHELXL refines positional and thermal parameters, with restraints for disordered atoms.
- Key Outputs :
Q. What computational strategies evaluate this compound as a potential EGFR inhibitor?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB ID: 1M17).
- Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) and key interactions (e.g., H-bonds with Met793, hydrophobic contacts with Leu718).
- ADMET Prediction :
- Absorption : Calculate logP (optimal range: 2–3.5) via ChemAxon.
- Toxicity : Use ProTox-II to predict hepatotoxicity and mutagenicity.
- Metabolism : CYP450 enzyme inhibition risk via admetSAR.
- In Vitro Validation :
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in methyl groups).
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm coupling networks.
- DFT Calculations : Simulate NMR shifts (Gaussian09, B3LYP/6-31G* basis set) to compare with experimental data.
- Crystallographic Validation : Cross-reference SC-XRD bond angles with NMR-derived dihedral angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
